Cas no 135995-46-9 (ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate)
![ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/135995-46-9x500.png)
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate
- 5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- ETHYL (5-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ACETATE
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
- ethyl 5-bromo-imidazo[1,2-a]pyridine-2-carboxylate
- SCHEMBL102137
- SY039844
- Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, AldrichCPR
- DB-063111
- PB30863
- EN300-7358873
- MFCD06796255
- AKOS025293725
- CS-0049444
- 135995-46-9
- AS-34342
- VJMNOJHFYDPFKP-UHFFFAOYSA-N
- ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate
-
- MDL: MFCD06796255
- インチ: InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3
- InChIKey: VJMNOJHFYDPFKP-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN2C(=CC=CC2=N1)Br
計算された属性
- せいみつぶんしりょう: 282.00000
- どういたいしつりょう: 267.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 43.6Ų
じっけんとくせい
- PSA: 43.60000
- LogP: 2.20240
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate セキュリティ情報
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011486-100G |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 97% | 100g |
¥ 13,695.00 | 2023-04-05 | |
Chemenu | CM106598-1g |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D498158-10G |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 97% | 10g |
$240 | 2024-07-21 | |
TRC | E937143-100mg |
Ethyl 5-Bromoimidazo[1,2-A]pyridine-2-carboxylate |
135995-46-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
Chemenu | CM106598-5g |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 95+% | 5g |
$537 | 2021-08-06 | |
Matrix Scientific | 112897-5g |
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 5g |
$624.00 | 2023-09-08 | ||
eNovation Chemicals LLC | Y1125448-1g |
5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester |
135995-46-9 | 95% | 1g |
$155 | 2024-07-28 | |
Chemenu | CM106598-25g |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 95+% | 25g |
$2195 | 2021-08-06 | |
eNovation Chemicals LLC | D498158-1G |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 97% | 1g |
$115 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011486-5G |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate |
135995-46-9 | 97% | 5g |
¥ 1,610.00 | 2023-04-05 |
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylateに関する追加情報
Ethyl 5-Bromoimidazo[1,2-a]Pyridine-2-Carboxylate: A Comprehensive Overview
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, identified by the CAS number 135995-46-9, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The imidazo[1,2-a]pyridine core of this molecule is a key feature, contributing to its versatility and reactivity.
The synthesis of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate involves a series of carefully controlled reactions, often starting from readily available precursors. The introduction of the bromo group at the 5-position of the imidazo[1,2-a]pyridine ring is critical for tuning the electronic properties of the molecule. This bromination step is typically achieved through electrophilic substitution, leveraging the inherent reactivity of the nitrogen atoms within the aromatic system.
Recent studies have highlighted the potential of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate in drug discovery and development. Its structure allows for various functionalization strategies, enabling researchers to explore its role as a scaffold for bioactive molecules. For instance, modifications at the carboxylic acid group can lead to derivatives with enhanced pharmacokinetic profiles, making them promising candidates for therapeutic applications.
In addition to its pharmaceutical potential, ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has been exploited in the development of novel materials for electronic applications. Researchers have demonstrated that this compound can serve as a versatile ligand in constructing metal-organic frameworks (MOFs), which are highly sought after for their applications in gas storage and catalysis.
The stability and reactivity of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate make it an attractive candidate for further exploration in organic synthesis. Its ability to undergo various transformations, such as nucleophilic aromatic substitution and coupling reactions, underscores its utility as a building block in constructing complex molecular architectures.
From an environmental perspective, understanding the degradation pathways of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate is crucial for assessing its impact on ecosystems. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, providing insights into its persistence in natural environments and guiding strategies for minimizing ecological risks.
In conclusion, ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No: 135995-46-9) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its structural features and reactivity continue to inspire innovative research directions, positioning it as a valuable tool in both academic and industrial settings.
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